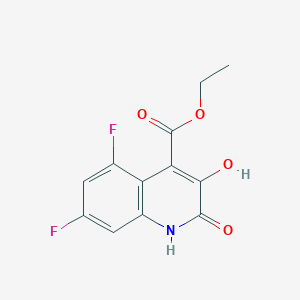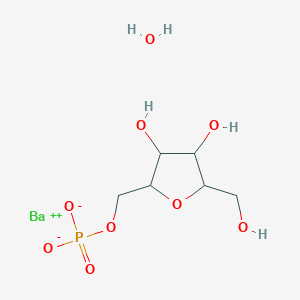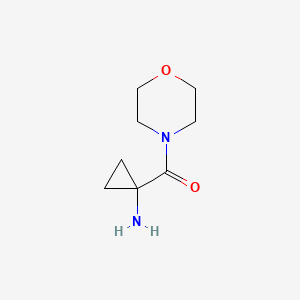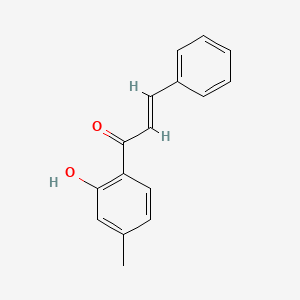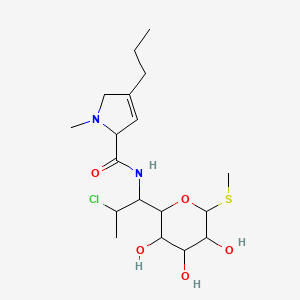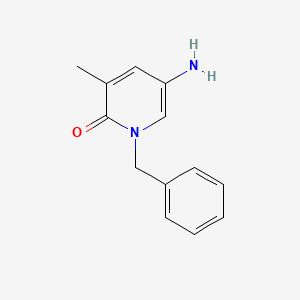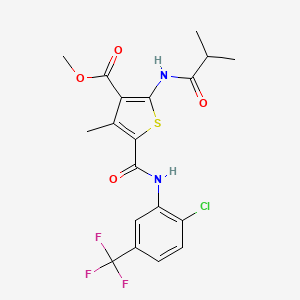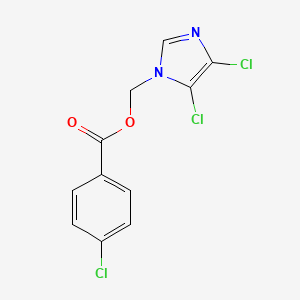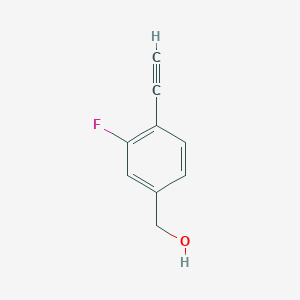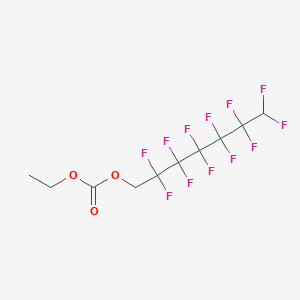
Propanedinitrile, 2-(3-chloro-3-phenyl-2-propen-1-ylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanedinitrile, 2-(3-chloro-3-phenyl-2-propen-1-ylidene)- is an organic compound with the molecular formula C12H7ClN2 It is a derivative of propanedinitrile, featuring a phenyl group and a chlorine atom attached to a propenylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, 2-(3-chloro-3-phenyl-2-propen-1-ylidene)- typically involves the reaction of 3-chloro-3-phenyl-2-propenal with malononitrile under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 3-chloro-3-phenyl-2-propenal reacts with the active methylene group of malononitrile to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
Propanedinitrile, 2-(3-chloro-3-phenyl-2-propen-1-ylidene)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the propenylidene moiety can undergo addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Addition Reactions: Electrophiles or nucleophiles under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups replacing the chlorine atom.
Addition Reactions: Adducts formed by the addition of electrophiles or nucleophiles to the double bond.
Oxidation and Reduction: Oxidized or reduced derivatives with altered oxidation states.
科学研究应用
Propanedinitrile, 2-(3-chloro-3-phenyl-2-propen-1-ylidene)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
作用机制
The mechanism of action of propanedinitrile, 2-(3-chloro-3-phenyl-2-propen-1-ylidene)- is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Propanedinitrile, 2-(3-phenyl-2-propen-1-ylidene)-: Similar structure but lacks the chlorine atom.
Cinnamaldehyde: Contains a similar propenylidene moiety but with an aldehyde group instead of nitrile groups.
属性
分子式 |
C12H7ClN2 |
|---|---|
分子量 |
214.65 g/mol |
IUPAC 名称 |
2-[(Z)-3-chloro-3-phenylprop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C12H7ClN2/c13-12(7-6-10(8-14)9-15)11-4-2-1-3-5-11/h1-7H/b12-7- |
InChI 键 |
AMXZIDAMUMHHPB-GHXNOFRVSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=C/C=C(C#N)C#N)/Cl |
规范 SMILES |
C1=CC=C(C=C1)C(=CC=C(C#N)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


